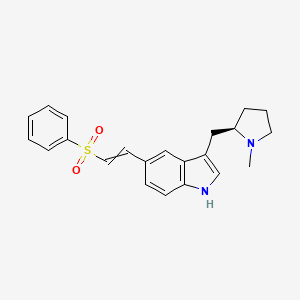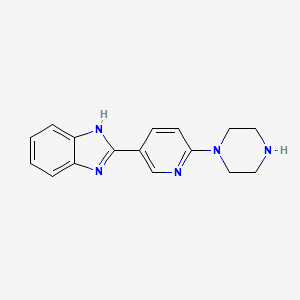![molecular formula C14H16BrNO3 B8600742 3-bromo-1-[(4-methoxyphenyl)methyl]azepane-2,4-dione](/img/structure/B8600742.png)
3-bromo-1-[(4-methoxyphenyl)methyl]azepane-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
3-bromo-1-[(4-methoxyphenyl)methyl]azepane-2,4-dione is a heterocyclic compound that contains a bromine atom, a methoxyphenyl group, and an azepine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-1-[(4-methoxyphenyl)methyl]azepane-2,4-dione typically involves the following steps:
Formation of the azepine ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as a dihydroazepine derivative.
Introduction of the bromine atom: Bromination can be carried out using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions.
Attachment of the methoxyphenyl group: This step involves a nucleophilic substitution reaction where the methoxyphenyl group is introduced to the azepine ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions, and ensuring high yields and purity of the final product.
化学反応の分析
Types of Reactions
3-bromo-1-[(4-methoxyphenyl)methyl]azepane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted azepine derivatives.
科学的研究の応用
3-bromo-1-[(4-methoxyphenyl)methyl]azepane-2,4-dione has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of various heterocyclic compounds.
Biological Studies: It is used in studies to understand its biological activity and potential therapeutic effects.
作用機序
The mechanism of action of 3-bromo-1-[(4-methoxyphenyl)methyl]azepane-2,4-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- 4-bromo-1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-amine
Uniqueness
3-bromo-1-[(4-methoxyphenyl)methyl]azepane-2,4-dione is unique due to its specific combination of a bromine atom, a methoxyphenyl group, and an azepine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
特性
分子式 |
C14H16BrNO3 |
|---|---|
分子量 |
326.19 g/mol |
IUPAC名 |
3-bromo-1-[(4-methoxyphenyl)methyl]azepane-2,4-dione |
InChI |
InChI=1S/C14H16BrNO3/c1-19-11-6-4-10(5-7-11)9-16-8-2-3-12(17)13(15)14(16)18/h4-7,13H,2-3,8-9H2,1H3 |
InChIキー |
NEJCRJQHIZOSLM-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)CN2CCCC(=O)C(C2=O)Br |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(+)-1-[5-(3-Chlorophenyl)-[1,2,4]oxadiazol-3-yl]propan-1-ol](/img/structure/B8600682.png)

![Benzo[b]thiophen-3-amine, 2-phenyl-](/img/structure/B8600687.png)



![3-[5-(Ethoxycarbonyl)-2-formyl-4-methyl-1H-pyrrol-3-yl]propanoic acid](/img/structure/B8600703.png)
![6-(4-Fluorophenyl)-4-methoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B8600704.png)


![Ethanone, 1-[6-(2,2,2-trifluoroethoxy)-3-pyridinyl]-](/img/structure/B8600756.png)


